
n-(4-(Dimethylamino)benzyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(4-(Dimethylamino)benzyl)isobutyramide: is an organic compound with the molecular formula C13H20N2O It is characterized by the presence of a dimethylamino group attached to a benzyl moiety, which is further connected to an isobutyramide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Dimethylamino)benzyl)isobutyramide typically involves the reaction of 4-(dimethylamino)benzyl chloride with isobutyramide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions:
Oxidation: n-(4-(Dimethylamino)benzyl)isobutyramide can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents are used.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: n-(4-(Dimethylamino)benzyl)isobutyramide is used as a precursor in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism of action of n-(4-(Dimethylamino)benzyl)isobutyramide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The benzyl moiety provides hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects .
相似化合物的比较
- 4-(Dimethylamino)benzylidene-4-acetamideaniline
- 4-(Dimethylamino)benzylidene-4-nitroaniline
- N-(4-(Dimethylamino)benzyl)-N-ethylamine
Comparison: n-(4-(Dimethylamino)benzyl)isobutyramide is unique due to the presence of the isobutyramide group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it suitable for specific applications in research and industry .
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
N-[[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide |
InChI |
InChI=1S/C13H20N2O/c1-10(2)13(16)14-9-11-5-7-12(8-6-11)15(3)4/h5-8,10H,9H2,1-4H3,(H,14,16) |
InChI 键 |
YSSFIJICBYGZDS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NCC1=CC=C(C=C1)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14904701.png)
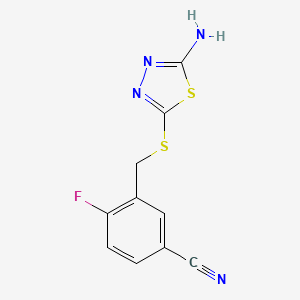
![(1R,4S)-5-tert-Butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14904713.png)
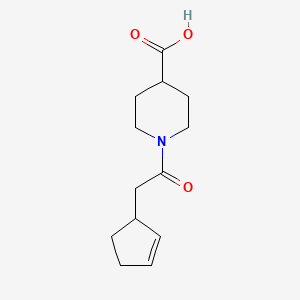
![1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904737.png)
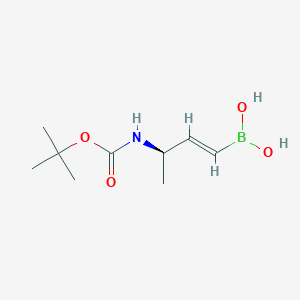
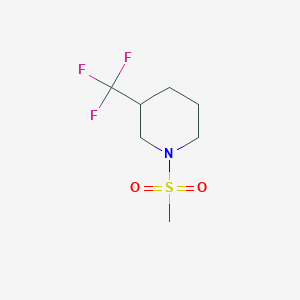
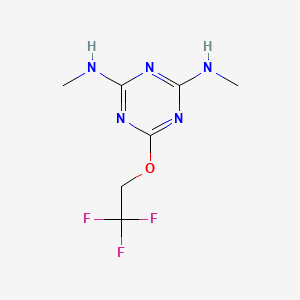
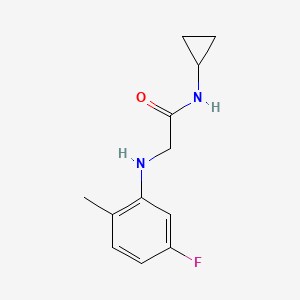
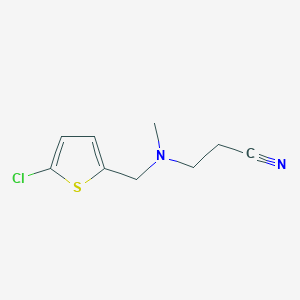
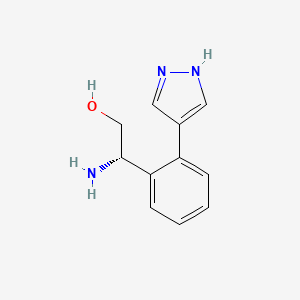
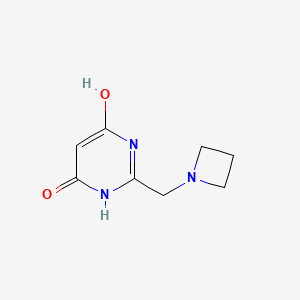

![4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B14904806.png)
